molecular formula C10H11FO3 B14018838 6-Ethoxy-3-fluoro-2-methylbenzoic acid

6-Ethoxy-3-fluoro-2-methylbenzoic acid

Katalognummer: B14018838
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: JZLBGWIEQJONIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-fluoro-2-methylbenzoic acid typically involves the introduction of the ethoxy, fluoro, and methyl groups onto the benzene ring through a series of chemical reactions. One common method is the Friedel-Crafts acylation, followed by subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like ethyl fluoride and methyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-3-fluoro-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-3-fluoro-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-2-methylbenzoic acid: This compound is similar in structure but lacks the ethoxy group.

    2-Fluoro-3-methylbenzoic acid: Another similar compound with a different arrangement of substituents.

Uniqueness

6-Ethoxy-3-fluoro-2-methylbenzoic acid is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H11FO3

Molekulargewicht

198.19 g/mol

IUPAC-Name

6-ethoxy-3-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-3-14-8-5-4-7(11)6(2)9(8)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

JZLBGWIEQJONIP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)F)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.